Cas no 325142-84-5 (3-Methoxyphenylboronic acid pinacol ester)

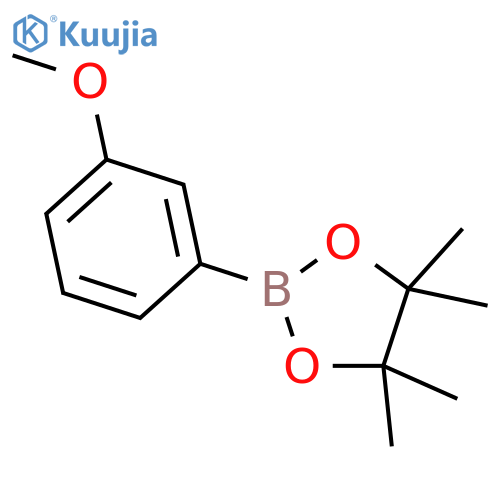

325142-84-5 structure

商品名:3-Methoxyphenylboronic acid pinacol ester

CAS番号:325142-84-5

MF:C13H19BO3

メガワット:234.099164247513

MDL:MFCD05863915

CID:293295

PubChem ID:11413643

3-Methoxyphenylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 3-Methoxyphenylboronic acid pinacol ester

- 2-(3-Methoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

- 1,3,2-Dioxaborolane,2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-

- 2-(3-METHOXYLOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- 3-Methoxyphenylboron

- 3-methoxy-1-phenylboronic acid pinacol ester

- 3-Methoxybenzeneboronic acid,pinacol ester

- AMTB155

- BM301

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole

- A821308

- m-(Pinacolboryl)anisol

- M3124

- 3-MethoxyphenylboronicAcidPinacolEster

- SCHEMBL422395

- AB22716

- DMKREZLZDOSDQU-UHFFFAOYSA-N

- DTXSID00465115

- 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa borolane

- CS-W003251

- J-505799

- 1,3,2-DIOXABOROLANE, 2-(3-METHOXYPHENYL)-4,4,5,5-TETRAMETHYL-

- 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-Methoxyphenylboronic acid pinacol ester

- FT-0671324

- 3-Methoxybenzeneboronic acid pinacol ester

- AS-2380

- SY007220

- MFCD05863915

- AKOS015920053

- EN300-1425747

- 3-METHOXYPHENYLBORONIC ACID, PINACOL ESTER

- 325142-84-5

-

- MDL: MFCD05863915

- インチ: InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9H,1-5H3

- InChIKey: DMKREZLZDOSDQU-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC=C1OC)B2OC(C(O2)(C)C)(C)C

計算された属性

- せいみつぶんしりょう: 234.14300

- どういたいしつりょう: 234.142725

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.028 g/mL at 25 °C

- ゆうかいてん: No data available

- ふってん: 328.5°C at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.502

- PSA: 27.69000

- LogP: 1.99440

3-Methoxyphenylboronic acid pinacol ester セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:2-8°C

3-Methoxyphenylboronic acid pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Methoxyphenylboronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029583-10g |

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

325142-84-5 | 98% | 10g |

¥91.00 | 2024-08-02 | |

| ChemScence | CS-W003251-25g |

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

325142-84-5 | ≥98.0% | 25g |

$72.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D523166-25g |

3-Methoxyphenylboronic acid Pinacol ester |

325142-84-5 | 97% | 25g |

$150 | 2024-05-24 | |

| Key Organics Ltd | AS-2380-5G |

2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

325142-84-5 | >95% | 5g |

£73.00 | 2025-02-08 | |

| Apollo Scientific | OR30617-25g |

3-Methoxybenzeneboronic acid, pinacol ester |

325142-84-5 | 98+% | 25g |

£42.00 | 2025-02-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136234-5g |

3-Methoxyphenylboronic acid pinacol ester |

325142-84-5 | 97% | 5g |

¥91.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136234-25g |

3-Methoxyphenylboronic acid pinacol ester |

325142-84-5 | 97% | 25g |

¥405.90 | 2023-09-02 | |

| Chemenu | CM133879-100g |

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

325142-84-5 | 95+% | 100g |

$227 | 2021-08-05 | |

| eNovation Chemicals LLC | D523166-1g |

3-Methoxyphenylboronic acid Pinacol ester |

325142-84-5 | 97% | 1g |

$100 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030301-1g |

3-MethoxyphenylboronicAcidPinacolEster,98% |

325142-84-5 | 98% | 1g |

¥509 | 2024-05-24 |

3-Methoxyphenylboronic acid pinacol ester 関連文献

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

325142-84-5 (3-Methoxyphenylboronic acid pinacol ester) 関連製品

- 936250-18-9(3-Cyanomethoxyphenylboronic acid, pinacol ester)

- 269409-70-3(4-Hydroxyphenylboronic acid pinacol ester)

- 269410-26-6(phenoxyphenyl-4-boronic acid pinacol ester)

- 365564-10-9(3,4-Dimethoxyphenylboronic acid, pinacol ester)

- 214360-69-7(2,4-Dimethoxyphenylboronic acid, pinacol ester)

- 864772-18-9(4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane)

- 214360-76-6(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

- 269410-23-3(3-Hydroxy-4-methoxyphenylboronic acid, pinacol ester)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:325142-84-5)3-Methoxyphenylboronic acid pinacol ester

清らかである:99%

はかる:100g

価格 ($):153.0